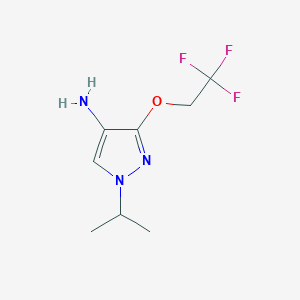

1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Description

1-(Propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a pyrazole derivative characterized by:

- Position 1: A propan-2-yl (isopropyl) group.

- Position 3: A 2,2,2-trifluoroethoxy substituent.

- Position 4: A primary amine group.

This structure combines electron-withdrawing (trifluoroethoxy) and electron-donating (amine) groups, which may influence its electronic properties, solubility, and biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C8H12F3N3O |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

1-propan-2-yl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine |

InChI |

InChI=1S/C8H12F3N3O/c1-5(2)14-3-6(12)7(13-14)15-4-8(9,10)11/h3,5H,4,12H2,1-2H3 |

InChI Key |

UNYBUDLUSNYBHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)OCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is often synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with β-keto esters or α,β-unsaturated carbonyl compounds to form the ring. A representative method involves:

Table 1: Pyrazole Core Synthesis Conditions

Halogenation at Position 3

To enable subsequent substitution, a halogen (e.g., Cl or Br) is introduced at position 3. This is achieved via electrophilic substitution or direct halogenation of the pyrazole ring. For example:

Alkylation at Position 1

The isopropyl group is introduced via alkylation. Common methods include:

-

Nucleophilic substitution : Reacting 3-chloro-1H-pyrazol-4-amine with isopropyl halides (e.g., isopropyl bromide) in polar aprotic solvents like THF, using a base such as sodium tert-butoxide.

-

Direct alkylation : Alkylation during pyrazole ring formation, as seen in, where methyl hydrazine derivatives react with β-keto esters to form isopropyl-substituted pyrazoles.

Table 3: Alkylation Conditions

Trifluoroethoxy Substitution at Position 3

The final step involves replacing the halogen at position 3 with a trifluoroethoxy group. This is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Key methods include:

Table 4: Trifluoroethoxy Substitution Conditions

| Substrate | Reagents | Base | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 3-Chloro-1-isopropyl-pyrazol-4-amine | 2,2,2-Trifluoroethanol | t-BuOK | THF | 18 h | 93% | |

| 3-Bromo-pyrazol-4-amine | CuCl, K₃PO₄ | Et₃N | MeCN | 50°C | 85% |

Key Reaction Mechanisms

Copper-Catalyzed Coupling

In Ullmann-type reactions, copper facilitates the coupling of aryl halides with amines or alkoxides. For example, 3-chloro-pyrazol-4-amine reacts with 2,2,2-trifluoroethanol in the presence of CuCl and a base to form the trifluoroethoxy derivative.

Catalytic Cycle :

-

Oxidative addition : Cu(I) binds to the pyrazole chloride.

-

Transmetallation : Trifluoroethoxide replaces chloride.

-

Reductive elimination : Forms the C–O bond, regenerating Cu(I).

Optimization of Reaction Conditions

Solvent and Temperature

Base Selection

Catalyst Efficiency

-

Pt/C or Pd/C : Higher selectivity for SNAr reactions compared to Pd/Al₂O₃, especially at lower HCl concentrations.

-

Copper salts : CuCl provides better yields in Ullmann couplings than other copper sources.

Challenges and Solutions

Halogen Stability

Chlorine at position 3 is prone to hydrolysis, forming undesired pyrazolones. Solutions include:

Steric Hindrance

The isopropyl group at position 1 may hinder nucleophilic attack. Solutions include:

-

Using polar aprotic solvents : THF enhances solubility and reactivity.

-

Extended reaction times : Ensures complete conversion despite steric bulk.

Comparative Analysis of Methods

Table 5: Yields and Reaction Times for Key Steps

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amine group and trifluoroethoxy substituent on the pyrazole ring enable diverse nucleophilic substitutions. Key findings include:

-

Amination : The primary amine at position 4 reacts with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. For example, acetylation with acetyl chloride yields N-(1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-yl)acetamide under mild conditions (DMF, 0–25°C).

-

Alkylation : Alkylation of the amine with alkyl halides (e.g., methyl iodide) proceeds in the presence of a base (K₂CO₃) to produce N-alkylated derivatives, though steric hindrance from the isopropyl group may reduce yields .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoroethoxy group deactivates the pyrazole ring, directing electrophiles to specific positions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine | 45–60% |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂, reflux | 5-Bromo-1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine | 55–70% |

Substitution occurs preferentially at the 5-position due to the ortho/para-directing nature of the trifluoroethoxy group .

Ring Functionalization

The pyrazole core participates in cycloaddition and cross-coupling reactions:

-

Suzuki Coupling : The 5-bromo derivative (from halogenation) reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives, enabling access to extended π-systems for pharmaceutical applications .

-

1,3-Dipolar Cycloaddition : Reactivity with nitrile oxides generates fused pyrazolo-isoxazole systems, though yields are moderate (30–50%) due to steric effects from the isopropyl group .

Oxidation and Reduction

-

Oxidation : The amine group resists oxidation under standard conditions (KMnO₄, CrO₃), but strong oxidants like RuO₄ convert it to a nitro group, albeit with low selectivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative, though the trifluoroethoxy group remains intact .

Acid/Base Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity:

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine have been synthesized and tested against various bacterial strains. A study demonstrated that pyrazole derivatives could inhibit the growth of resistant bacterial strains, showcasing potential for developing new antibiotics . -

Antiviral Properties:

The compound's structure allows it to interact with viral proteins, making it a candidate for antiviral drug development. Studies focusing on influenza virus polymerase have shown that modifications in the pyrazole ring can enhance binding affinity to viral targets . This suggests that 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine could be explored further for its antiviral capabilities. -

Cancer Research:

Pyrazole derivatives have been implicated in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth. The mechanism involves modulating enzyme activity through binding interactions . This compound may serve as a scaffold for designing more potent anticancer agents.

Agrochemical Applications

- Pesticide Development:

The trifluoroethoxy group enhances the lipophilicity of the compound, which is advantageous for pesticide formulations. Research into similar compounds has shown effective insecticidal properties against agricultural pests . The potential for developing eco-friendly pesticides using this compound warrants further investigation.

Materials Science Applications

- Polymer Chemistry:

The unique chemical structure of 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine allows it to be used as a building block in synthesizing novel polymers with enhanced thermal stability and chemical resistance . These materials could find applications in coatings and advanced composites.

Case Studies

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole-based amines:

*Calculated based on structure.

Key Observations:

Substituent Effects: Trifluoroethoxy (CF₃CH₂O): The target compound’s trifluoroethoxy group at position 3 increases electronegativity and lipophilicity compared to phenoxy () or methyl substituents. This may enhance membrane permeability but reduce aqueous solubility . Amine Position: The primary amine at position 4 is conserved across analogs, suggesting a role in hydrogen bonding or target binding.

Synthetic Routes: While direct synthesis data for the target compound are absent, and describe methods for pyrazole-amine derivatives, such as refluxing with malononitrile or cyanoacetate. Similar strategies (e.g., Vilsmeier–Haack formylation in ) could be adapted for trifluoroethoxy substitution .

Biological Implications :

- Pyrazole amines with trifluoromethyl/trifluoroethoxy groups are frequently associated with kinase inhibition (e.g., benzimidazole derivatives in –11). The target compound’s isopropyl group may confer selectivity for hydrophobic binding pockets .

Physicochemical Properties :

- The trifluoroethoxy group in the target compound likely lowers the pKa of the amine, affecting protonation state and bioavailability. Comparatively, the HCl salt in improves solubility but may limit blood-brain barrier penetration .

Biological Activity

1-(Propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological activities. The compound features a pyrazole ring substituted with an isopropyl group and a trifluoroethoxy group, which are known to influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparison with related compounds.

The molecular formula of 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is C8H12F3N3O, with a molecular weight of 223.20 g/mol. The structural characteristics include:

- IUPAC Name : 1-propan-2-yl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine

- Canonical SMILES : CC(C)N1C=C(C(=N1)OCC(F)(F)F)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate enzyme activities or receptor functions through binding to active or allosteric sites. This interaction often leads to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Activation of Signaling Pathways : It can activate or inhibit specific signaling cascades that regulate cellular responses.

Pharmacological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine have demonstrated up to 85% inhibition of TNF-α at specific concentrations when compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has been tested against various bacterial strains. Research indicates that modifications in the pyrazole structure can enhance antimicrobial efficacy. For example, certain derivatives have shown promising results against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The pyrazole scaffold has been recognized for its potential in cancer therapy. Compounds similar to 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

Comparative Analysis

To understand the unique biological profile of 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine better, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine | Different halogen substitution | Moderate antimicrobial activity |

| 1-(propan-2-yl)-3-(phenyl)-1H-pyrazol-4-amines | Aromatic substitution | Enhanced anticancer properties |

| 1-(propan-2-yl)-3-(carboxamide)-1H-pyrazol derivatives | Presence of carboxamide group | Increased anti-inflammatory effects |

Case Studies

Several studies have highlighted the pharmacological potential of pyrazole derivatives:

- Anti-inflammatory Effects : A novel series of pyrazole derivatives showed significant inhibition of inflammatory markers in animal models .

- Antimicrobial Studies : A study focused on synthesizing various pyrazole derivatives demonstrated their effectiveness against multiple bacterial strains in vitro .

- Cancer Research : Investigations into pyrazole compounds revealed their ability to induce apoptosis in cancer cells through specific signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2,2,2-trifluoroethoxy group at position 3 of the pyrazole ring?

- Methodological Answer : The 2,2,2-trifluoroethoxy group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., K₂CO₃ or NaH in aprotic solvents like DMF or THF). Intermediate nitro derivatives (e.g., 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole) are often synthesized first, followed by reduction to the amine . Optimization of reaction time and temperature is critical to avoid side reactions such as over-alkylation.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. The trifluoroethoxy group’s CF₃ resonance appears as a quartet in ¹⁹F NMR (~-70 ppm).

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and molecular geometry, as demonstrated for structurally similar pyrazole derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy.

Q. How can purification challenges associated with polar byproducts be addressed during synthesis?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates the target compound from polar impurities. Recrystallization from ethanol or ethanol/water mixtures is recommended for final purification, as described in pyrazole derivative syntheses .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the trifluoroethoxy group on pyrazole reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effect of the CF₃ group, which stabilizes the pyrazole ring’s electron-deficient character. These models are validated against experimental data, such as X-ray bond lengths and angles from related structures . For instance, the C-O bond length in the trifluoroethoxy group (typically ~1.34 Å) correlates with its inductive effect.

Q. What strategies mitigate competing pathways during the reduction of the nitro group to the amine at position 4?

- Methodological Answer :

- Catalytic hydrogenation : Use of Pd/C or Raney Ni under H₂ pressure (1–3 atm) in ethanol selectively reduces nitro to amine without affecting the trifluoroethoxy group.

- Chemical reduction : SnCl₂/HCl or Fe/HCl in aqueous ethanol at controlled temperatures (40–60°C) minimizes over-reduction or dehalogenation side reactions . Monitor reaction progress via TLC or HPLC to terminate at the amine stage.

Q. How does the propan-2-yl group at position 1 influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The isopropyl group enhances steric protection of the pyrazole ring, reducing susceptibility to hydrolysis. Stability studies (e.g., incubating the compound in pH 1–13 buffers at 25–50°C for 24–72 hours) with HPLC monitoring can quantify degradation products. Comparative studies with non-alkylated analogs show improved stability in acidic media due to hindered nucleophilic attack .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for pyrazole-4-amine derivatives?

- Methodological Answer :

- Reaction parameter screening : Use design of experiments (DoE) to test variables like solvent polarity, base strength, and temperature. For example, DMF may accelerate substitution but increase byproduct formation compared to THF.

- Byproduct identification : LC-MS or GC-MS analysis identifies side products (e.g., dialkylated species or nitroso intermediates), enabling pathway optimization.

- Reproducibility protocols : Strict control of anhydrous conditions and reagent purity (e.g., distilled trifluoroethyl halides) minimizes yield variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.